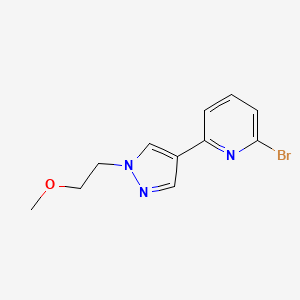

2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine

Beschreibung

2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine is a brominated pyridine derivative featuring a pyrazole ring substituted with a 2-methoxyethyl group at the 1-position. This compound belongs to a class of heterocyclic intermediates widely used in pharmaceutical and agrochemical synthesis. The 2-methoxyethyl substituent likely improves solubility in polar solvents compared to bulkier or more lipophilic groups observed in analogs .

Eigenschaften

Molekularformel |

C11H12BrN3O |

|---|---|

Molekulargewicht |

282.14 g/mol |

IUPAC-Name |

2-bromo-6-[1-(2-methoxyethyl)pyrazol-4-yl]pyridine |

InChI |

InChI=1S/C11H12BrN3O/c1-16-6-5-15-8-9(7-13-15)10-3-2-4-11(12)14-10/h2-4,7-8H,5-6H2,1H3 |

InChI-Schlüssel |

SJDBYFWEZFYIMU-UHFFFAOYSA-N |

Kanonische SMILES |

COCCN1C=C(C=N1)C2=NC(=CC=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine

General Synthetic Strategy

The synthesis of 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine generally involves the following key steps:

- Preparation of the pyrazole moiety substituted with a 2-methoxyethyl group at the nitrogen.

- Introduction of the pyrazolyl group onto the 6-position of a 2-bromopyridine core.

- Purification and characterization of the final product.

This approach aligns with protocols for constructing pyrazolylpyridine derivatives through nucleophilic aromatic substitution or cross-coupling reactions.

Stepwise Preparation Details

Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole

The pyrazole ring substituted at the N1 position with a 2-methoxyethyl group can be synthesized via alkylation of pyrazole with 2-methoxyethyl halides under basic conditions. This reaction typically proceeds as follows:

- Pyrazole is treated with sodium hydride or potassium carbonate as a base in a polar aprotic solvent such as dimethylformamide (DMF).

- 2-Methoxyethyl bromide or chloride is added dropwise to the reaction mixture at controlled temperatures to minimize side reactions.

- The reaction is stirred until completion, monitored by thin-layer chromatography or NMR.

- The product is isolated by extraction and purified by column chromatography.

This method is supported by analogous pyrazole alkylation procedures reported in the literature.

Preparation of 2-Bromo-6-pyrazol-1-yl-pyridine Intermediate

A critical intermediate is 2-bromo-6-pyrazol-1-yl-pyridine, which can be prepared by nucleophilic substitution of 2,6-dibromopyridine with the sodium salt of pyrazole or its substituted analog:

- Sodium hydride is dispersed in dry DMF under an inert atmosphere.

- Pyrazole or 1-(2-methoxyethyl)pyrazole is added slowly to form the sodium pyrazolate salt.

- 2,6-Dibromopyridine is then introduced, and the mixture is heated (e.g., 100–130°C) for several hours under argon.

- After reaction completion, the mixture is cooled, solvent evaporated, and the residue extracted with dichloromethane.

- The organic layer is washed, dried, and purified by silica gel chromatography to isolate the mono-substituted product.

This procedure yields 2-bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine as a white solid in moderate yields (approximately 50–60%).

Alternative Cross-Coupling Methods

While nucleophilic aromatic substitution is common, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can also be employed:

- The pyrazolyl boronic acid or stannane derivative bearing the 2-methoxyethyl substituent is coupled with 2-bromopyridine under Pd(0) catalysis.

- Reaction conditions typically involve Pd(PPh3)4 or Pd2(dba)3 catalysts, bases such as potassium carbonate, and solvents like toluene or DMF.

- This route can offer improved selectivity and yield, especially for sensitive or sterically hindered substrates.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of pyrazole | Pyrazole + 2-methoxyethyl bromide, NaH, DMF, rt to 50°C | 70–85 | Controlled addition to avoid side reactions |

| Formation of sodium pyrazolate | Pyrazole + NaH, DMF, inert atmosphere | — | Intermediate step |

| Nucleophilic aromatic substitution | Sodium pyrazolate + 2,6-dibromopyridine, 100–130°C, 2–4 hrs | 50–60 | Purified by column chromatography |

| Pd-catalyzed cross-coupling (optional) | Pyrazolyl boronic acid + 2-bromopyridine, Pd catalyst, base | 60–75 | Alternative method for improved yield |

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR):

1H NMR spectra typically show characteristic signals for the pyrazole ring protons, the methoxyethyl substituent (OCH3 and CH2 groups), and the pyridine protons. For example, aromatic protons on the pyridine ring resonate between 7.5–8.5 ppm, while the methoxy group appears as a singlet near 3.3–3.5 ppm.Mass Spectrometry (MS):

Molecular ion peaks corresponding to the brominated pyrazolylpyridine confirm the molecular weight.Elemental Analysis:

Carbon, hydrogen, and nitrogen percentages closely match calculated values for the molecular formula C11H12BrN3O.Purity:

Typically assessed by thin-layer chromatography and melting point determination.

Research Findings and Notes

The nucleophilic substitution method is straightforward but requires careful control of reaction temperature and atmosphere to avoid side reactions and decomposition.

The use of dry and inert conditions (argon or nitrogen atmosphere) is crucial to maintain reagent stability and reaction efficiency.

The 2-methoxyethyl substituent on the pyrazole nitrogen enhances solubility and may influence biological activity, making this compound valuable for pharmaceutical research.

Cross-coupling methods, while more complex, offer versatility in substituent introduction and can be adapted for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The pyrazole and pyridine rings can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Research indicates that 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine exhibits potential as a pharmacological agent. It has been investigated for its role in modulating various biological pathways, particularly in cancer therapy.

- Case Study : A study demonstrated that derivatives of this compound showed inhibitory effects on specific cancer cell lines, suggesting its potential as an anticancer agent .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex heterocycles.

- Data Table: Synthesis Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 6-Methylpyridinyl derivatives | 75 |

| Coupling Reactions | Pyrazole-based ligands | 68 |

| Functionalization | Alkylated derivatives | 82 |

The biological activities of 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine have been assessed through various assays, revealing its potential as an anti-inflammatory and analgesic agent.

- Case Study : In vivo studies showed that the compound significantly reduced inflammation in animal models, indicating its therapeutic potential .

Cosmetic Applications

Given its chemical stability and safety profile, this compound is also being explored for use in cosmetic formulations. Its ability to enhance skin penetration makes it a candidate for topical applications.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound it is part of.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s pyrazole and methoxyethyl substituents contrast with triazole (7c) and oxazolo (14) heterocycles, affecting electronic properties (e.g., dipole moments) and steric bulk.

- Click chemistry is a common method for triazole-containing analogs, whereas the target may require alternative strategies like nucleophilic substitution or palladium-catalyzed coupling .

Physicochemical Properties

Key Observations :

- tert-Butoxy-substituted BD247610 exhibits high purity (97%), suggesting robust synthetic protocols for bromopyridines with bulky substituents .

Biologische Aktivität

2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of both bromine and a pyrazole moiety, exhibits potential therapeutic applications, particularly in the fields of anti-inflammatory, anti-cancer, and antimicrobial research.

The biological activity of 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine is primarily attributed to its ability to interact with specific molecular targets. The compound acts as an inhibitor of various enzymes involved in critical signaling pathways, including:

- JAK1 and JAK2 : These Janus kinases are essential for cytokine signaling; inhibition can lead to reduced inflammation and immune response.

- PHD-1 (Prolyl Hydroxylase Domain-containing Protein 1) : Inhibition may affect cellular oxygen sensing and metabolic responses.

Pharmacological Activities

Research indicates that compounds within the pyrazole class, including 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine, exhibit a broad spectrum of pharmacological activities:

- Anti-inflammatory : The compound has shown promise in reducing pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory diseases .

- Antimicrobial : Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus .

- Anticancer : Preliminary studies suggest potential anticancer properties, although further research is required to elucidate specific mechanisms and efficacy against different cancer types.

Comparative Analysis

The following table summarizes the biological activities of 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine compared to related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine | Anti-inflammatory, Antimicrobial, Anticancer | Inhibition of JAK1/JAK2, PHD-1 |

| 1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole | Anti-inflammatory | Inhibition of TNF-α and IL-6 |

| Pyrazole derivatives (general) | Antibacterial | Disruption of bacterial cell wall synthesis |

Study on Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects. Compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone . This indicates that 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine may possess similar or enhanced anti-inflammatory properties.

Antimicrobial Efficacy

Research by Burguete et al. focused on the antimicrobial activity of pyrazole derivatives against common pathogens. The findings suggested that specific structural features enhance activity against E. coli and S. aureus, indicating that modifications in the pyrazole structure could optimize the antimicrobial efficacy of compounds like 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine .

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and pyridine rings ().

- Mass spectrometry (ESI-MS) : Verify molecular weight and detect halogen isotopic patterns ().

- HPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients ().

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., imine bond configuration) ().

What strategies mitigate competing side reactions during the introduction of the 2-methoxyethyl group?

Q. Advanced

- Protecting groups : Temporarily block reactive sites (e.g., pyridine nitrogen) using tert-butoxycarbonyl (Boc) groups ().

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the methoxyethyl group.

- Catalyst screening : Employ copper(I)-mediated Ullmann coupling to improve yield and selectivity ().

- In-situ monitoring : Track reaction progress via TLC or inline IR spectroscopy to terminate reactions at optimal conversion .

How should researchers handle and store this compound to ensure stability?

Q. Basic

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent bromine displacement or photodegradation ().

- Handling : Use gloveboxes for air-sensitive steps (e.g., coupling reactions).

- Decomposition risks : Hydrolysis of the methoxyethyl group in acidic/alkaline conditions; confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

How do structural modifications at the pyridine and pyrazole rings influence allosteric modulation efficacy?

Q. Advanced

- Pyridine modifications : Electron-withdrawing groups (e.g., Br at C2) enhance receptor binding by increasing electrophilicity ().

- Pyrazole substitutions : Bulky groups at N1 (e.g., 2-methoxyethyl) improve metabolic stability but may reduce blood-brain barrier penetration ().

- Activity assays : Compare allosteric vs. orthosteric effects using calcium flux assays () and mutagenesis studies to identify critical receptor residues .

What methods resolve contradictions in reported synthetic yields for brominated pyridine intermediates?

Q. Advanced

- Meta-analysis : Compare reaction conditions (e.g., solvent purity, catalyst lot variability) across studies ().

- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify optimal ranges.

- Mechanistic studies : Use ²H/¹³C isotopic labeling to trace side-product formation pathways ().

How can researchers evaluate the compound’s potential as a kinase inhibitor or allosteric modulator?

Q. Advanced

- Kinase profiling : Screen against a panel of 100+ kinases using fluorescence-based assays ().

- Allosteric site mapping : Employ cryo-EM or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect conformational changes in target receptors ().

- Cell-based assays : Measure downstream signaling (e.g., cAMP levels) in HEK293 cells expressing M4 receptors .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.